tert-Butylrosuvastatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

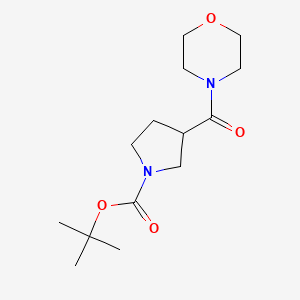

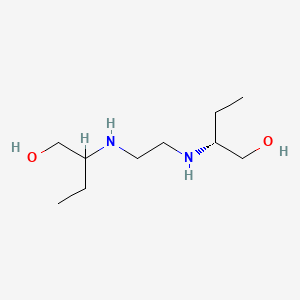

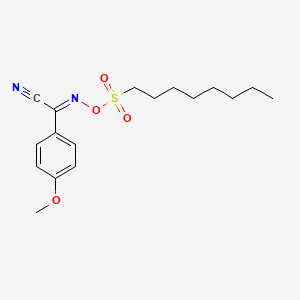

tert-Butylrosuvastatin: is a derivative of rosuvastatin, a statin medication used primarily to lower cholesterol levels and prevent cardiovascular diseases. It is a more stable and soluble form of rosuvastatin, making it a valuable compound in pharmaceutical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butylrosuvastatin involves several steps, starting with the protection of the alcoholic hydroxyl group of diethyl 3-hydroxyglutarate. This is followed by hydrolysis and other chemical transformations to achieve the desired compound . One notable method involves the asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization .

Industrial Production Methods: Industrial production of this compound often employs bioasymmetric catalysis due to its high stereoselectivity, catalytic activity, and relatively mild reaction conditions. This method is advantageous for large-scale production as it reduces environmental impact and costs associated with cofactor regeneration .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butylrosuvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include carbonyl reductases, NADH/NADPH cofactors, and various protecting groups. Reaction conditions typically involve mild temperatures and specific pH levels to ensure high yield and enantioselectivity .

Major Products: The major products formed from these reactions include chiral intermediates like tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, which are crucial for the synthesis of the final compound .

Aplicaciones Científicas De Investigación

tert-Butylrosuvastatin has a wide range of applications in scientific research:

Mecanismo De Acción

tert-Butylrosuvastatin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This inhibition reduces the production of mevalonic acid from HMG-CoA, leading to a decrease in cholesterol synthesis. The compound also increases the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes, enhancing LDL catabolism .

Conclusion

This compound is a valuable compound in the field of pharmaceuticals, offering enhanced stability and solubility over its parent compound, rosuvastatin. Its diverse applications in chemistry, biology, medicine, and industry, along with its unique mechanism of action, make it a significant compound for scientific research and industrial production.

Propiedades

IUPAC Name |

tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHZGLLGELSZAF-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/C(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36FN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(ethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B8113726.png)

![Thiourea, N,N''-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B8113736.png)

![Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo-](/img/structure/B8113741.png)

![5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B8113743.png)